3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propanoic acid
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Overview
Description
3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propanoic acid is a chemical compound that features a piperazine ring substituted with a benzo[d][1,3]dioxole moiety and a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propanoic acid typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.
Substitution with Benzo[d][1,3]dioxole: The piperazine intermediate is then reacted with a benzo[d][1,3]dioxole derivative under suitable conditions to introduce the benzo[d][1,3]dioxole moiety.
Introduction of the Propanoic Acid Group: Finally, the propanoic acid group is introduced through a suitable reaction, such as alkylation or acylation, to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring or the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The benzo[d][1,3]dioxole moiety may play a role in binding to these targets, while the piperazine ring and propanoic acid group contribute to the overall activity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Piribedil: A dopamine receptor agonist with a similar piperazine structure.
Trivastal: Another compound with a benzo[d][1,3]dioxole moiety used in the treatment of Parkinson’s disease.
Uniqueness
3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propanoic acid is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds
Properties
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-15(19)3-4-16-5-7-17(8-6-16)10-12-1-2-13-14(9-12)21-11-20-13/h1-2,9H,3-8,10-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWLFSQDLHTEIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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